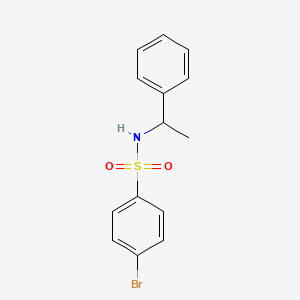

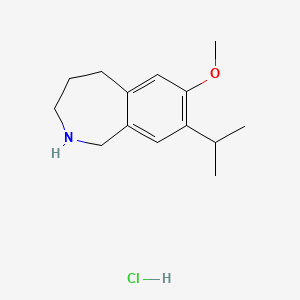

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new spirocyclic chroman derivatives were prepared based on molecular dynamic simulations . The antiproliferative activities of these compounds against enzalutamide-resistant prostate cancer 22Rv1 cells were evaluated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of “N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide” is C12H11FN2O4. Another compound, “(2,4-Dioxo-1,3-oxazolidin-3-yl)acetic acid”, has a molecular formula of C5H5NO5 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new spirocyclic chroman derivatives were synthesized and their antiproliferative activities were evaluated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “(2,4-Dioxo-1,3-oxazolidin-3-yl)acetic acid” has a molecular weight of 159.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on related compounds such as thiazolidinone derivatives highlights their synthesis and evaluation for various biological activities. For example, Ahmed O. H. El Nezhawy et al. (2009) explored the synthesis of thiazolidin-4-one derivatives from 4-fluorobenzaldehyde and evaluated their antioxidant activity, finding promising results in some compounds (El Nezhawy et al., 2009). Similarly, a study by M. Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as benzodiazepine receptor agonists, showcasing significant anticonvulsant activity in their evaluations (Faizi et al., 2017).

Antibacterial Applications

V. Straniero et al. (2023) investigated 2,6-difluorobenzamides, a class of compounds related to the initial query, for their antibacterial properties. They developed a novel family of compounds that showed promising activity against Gram-positive bacteria, indicating the potential of such structures in addressing infectious diseases (Straniero et al., 2023).

Antitumor Properties

The research on fluorinated benzothiazoles, for instance, by I. Hutchinson et al. (2001), highlights the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity against breast cancer cell lines. This indicates the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Neurological Applications

A study by T. Iwamoto et al. (2006) on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, a novel Na+/Ca2+ exchange inhibitor, demonstrated its neuroprotective potential against neuronal cell damage. This research underlines the importance of similar chemical structures in developing treatments for neurological conditions (Iwamoto & Kita, 2006).

Wirkmechanismus

The mechanism of action of similar compounds has been investigated. For example, “N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide” is known to act as a histone deacetylase (HDAC) inhibitor. Another compound, A-485, is a catalytic inhibitor of p300 and CBP, which are key transcriptional co-activators .

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c19-14-9-5-4-8-13(14)17(23)20-15(12-6-2-1-3-7-12)10-21-16(22)11-25-18(21)24/h1-9,15H,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUOGLPBJDZQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)